molecular formula C8H8BrNO2 B2811518 2-Bromo-5-methoxybenzamide CAS No. 99848-43-8

2-Bromo-5-methoxybenzamide

Cat. No.: B2811518
CAS No.: 99848-43-8
M. Wt: 230.061
InChI Key: CMTKLJYDFPAPJS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxybenzamide typically involves the bromination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and to ensure the selective substitution at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-5-methoxyaniline

Comparison: 2-Bromo-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, 2-Bromo-5-methoxybenzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 2-Bromo-5-methoxybenzaldehyde contains an aldehyde group, which is more reactive towards nucleophiles .

Biological Activity

2-Bromo-5-methoxybenzamide is an organic compound characterized by a bromine atom at the 2-position and a methoxy group at the 5-position of the benzamide structure. This compound has garnered attention in medicinal chemistry due to its unique structural attributes and significant biological activities, particularly in enzyme inhibition and potential anti-cancer effects.

  • Molecular Formula : C₁₃H₁₂BrN₁O₂
  • Molecular Weight : 296.15 g/mol
  • Structure : The presence of the bromine atom and methoxy group contributes to its chemical reactivity and biological properties, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition is crucial in pathways associated with cancer cell proliferation.
  • Receptor Modulation : It may also interact with receptors, modulating their signaling pathways, which can lead to altered cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various studies:

  • Antitumor Activity : It has shown potential as an anti-cancer agent by interfering with the mitotic machinery in cancer cells. For instance, studies have demonstrated its effectiveness against human tumor cell lines such as HeLa and MCF7, where it disrupts microtubule dynamics leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Enzyme Interaction Studies : Molecular docking studies suggest that this compound can effectively bind to target enzymes, which is essential for understanding its therapeutic potential. Its structural components facilitate interactions that are critical for enzyme inhibition.

Case Study 1: Antitumor Efficacy

A study focused on compounds similar to this compound revealed that derivatives with bromine substitutions exhibited potent cytotoxicity against various cancer cell lines. Specifically, compounds that retained the methoxy group demonstrated enhanced activity against MCF7 cells, indicating a strong correlation between structural modifications and biological efficacy .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, the enzyme inhibitory properties of this compound were assessed using in vitro assays. The compound was found to inhibit tubulin polymerization at micromolar concentrations, confirming its role as a tubulin-targeting agent. This inhibition was linked to significant antiproliferative effects in treated cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa<0.1Microtubule disruption
Study BMCF7<0.05Cell cycle arrest (G2/M phase)
Study CHT-29<0.3Enzyme inhibition (tubulin)

Properties

IUPAC Name

2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKLJYDFPAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 30% ammonium hydroxide solution (56 mL) is added dropwise to a solution of 2-bromo-5-methoxybenzoyl chloride in methylene chloride at 0° C. After the addition is complete, the reaction mixture is filtered to obtain a solid which is air-dried and recrystallized from a methanol/water solution to give the title product as a white solid, mp 158°-159° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-methoxybenzoic acid (21.6 mmol) in DMF (20 mL) was added N,N-carbonyldiimidazole (54.1 mmol). The reaction mixture was allowed to stir at rt for 30 min and then ammonium carbonate (97.4 mmol) was added in portions over several minutes. The reaction mixture was allowed to stir until for 5 days and then poured into water. A white precipitate formed. The mixture was extracted with EtOAc. The organic solutions were combined, washed sequentially with water, 1N HCl, sat. aq. NaHCO3 and brine, dried over Na2SO4 filtered and concentrated to give 2-bromo-5-methoxybenzamide (18.5 mmol, 85%), which was used without further purification.
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